molecular formula C16H15N3O4S B5714006 N-[(4-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

N-[(4-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

Cat. No.: B5714006
M. Wt: 345.4 g/mol
InChI Key: GRRHIRIAIOKZEP-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamothioyl group, and a nitrobenzamide group. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with carbon disulfide and methyl iodide to form the corresponding thiocarbamate. This intermediate is then reacted with 2-methyl-3-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can produce various substituted benzamides.

Scientific Research Applications

N-[(4-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carbamothioyl groups may also contribute to its activity by modulating its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-methoxyphenyl)carbamothioyl]amino}cyclopropanecarboxamide
  • N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide

Uniqueness

N-[(4-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10-13(4-3-5-14(10)19(21)22)15(20)18-16(24)17-11-6-8-12(23-2)9-7-11/h3-9H,1-2H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRHIRIAIOKZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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